molecular formula C20H13N5O4 B10947614 2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947614
M. Wt: 387.3 g/mol
InChI Key: PZFNNISSSFJSRQ-UHFFFAOYSA-N
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Description

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The initial step involves the synthesis of a furyl intermediate through a reaction between furfural and an appropriate reagent.

    Introduction of the Nitrophenoxy Group: The furyl intermediate is then reacted with 4-nitrophenol in the presence of a suitable base to introduce the nitrophenoxy group.

    Cyclization to Form Triazoloquinazoline: The final step involves the cyclization of the intermediate to form the triazoloquinazoline core structure. This step typically requires the use of a strong acid or base as a catalyst.

Industrial Production Methods

Industrial production of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinazoline derivatives, while reduction can produce aminoquinazoline derivatives.

Scientific Research Applications

2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C20H13N5O4

Molecular Weight

387.3 g/mol

IUPAC Name

2-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H13N5O4/c26-25(27)13-5-7-14(8-6-13)28-11-15-9-10-18(29-15)19-22-20-16-3-1-2-4-17(16)21-12-24(20)23-19/h1-10,12H,11H2

InChI Key

PZFNNISSSFJSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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